molecular formula C26H23Cl2NO2S B12783884 1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride CAS No. 108357-30-8

1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride

Katalognummer: B12783884
CAS-Nummer: 108357-30-8
Molekulargewicht: 484.4 g/mol
InChI-Schlüssel: FPTQIXMICHDVQE-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride is a complex organic compound with a unique structure that includes a chlorophenyl group, a thioether linkage, and a pyridinium ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride typically involves multiple steps. One common method includes the reaction of 4-chlorothiophenol with acetylacetone in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures under an oxygen atmosphere . The resulting product is then purified using techniques such as flash column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridinium ion can be reduced to a pyridine derivative using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Pyridine derivatives

    Substitution: Amino or thiol-substituted derivatives

Wissenschaftliche Forschungsanwendungen

1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, the thioether group may interact with thiol groups in proteins, leading to enzyme inhibition or activation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-(4-((4-Chlorophenyl)thio)phenoxy)-2-hydroxypropyl)-4-phenylpyridinium chloride is unique due to its combination of a pyridinium ion, a chlorophenyl group, and a thioether linkage

Eigenschaften

CAS-Nummer

108357-30-8

Molekularformel

C26H23Cl2NO2S

Molekulargewicht

484.4 g/mol

IUPAC-Name

1-[4-(4-chlorophenyl)sulfanylphenoxy]-3-(4-phenylpyridin-1-ium-1-yl)propan-2-ol;chloride

InChI

InChI=1S/C26H23ClNO2S.ClH/c27-22-6-10-25(11-7-22)31-26-12-8-24(9-13-26)30-19-23(29)18-28-16-14-21(15-17-28)20-4-2-1-3-5-20;/h1-17,23,29H,18-19H2;1H/q+1;/p-1

InChI-Schlüssel

FPTQIXMICHDVQE-UHFFFAOYSA-M

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=[N+](C=C2)CC(COC3=CC=C(C=C3)SC4=CC=C(C=C4)Cl)O.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.